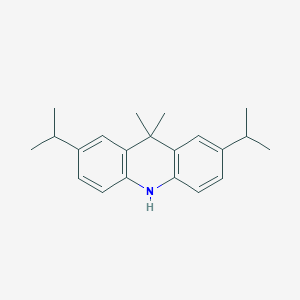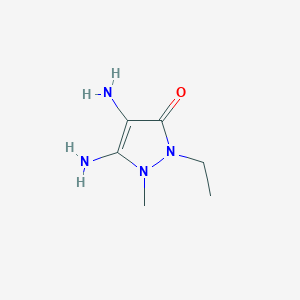
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both amino and pyrazolone groups, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by subsequent functionalization steps to introduce the amino groups. Common reaction conditions include:
Temperature: Moderate to high temperatures (50-100°C)
Solvents: Ethanol, methanol, or water
Catalysts: Acid or base catalysts, depending on the specific reaction step
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazolone ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- 4-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 5-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
- 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one
Uniqueness
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both amino groups at positions 4 and 5, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
4,5-diamino-2-ethyl-1-methylpyrazol-3-one |
InChI |
InChI=1S/C6H12N4O/c1-3-10-6(11)4(7)5(8)9(10)2/h3,7-8H2,1-2H3 |
InChIキー |
FEGYWPMTACVPKZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(N1C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
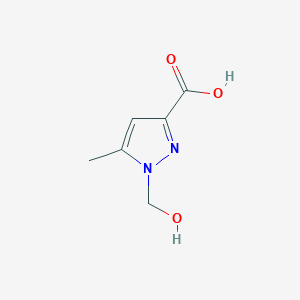
![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
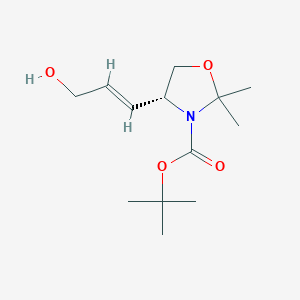
![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
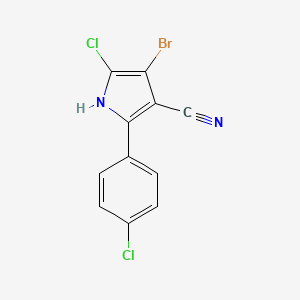
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)

